ALDH3A1 Inhibitory Potency: 3-Chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde vs. Non-Chlorinated Scaffold
3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde demonstrates measurable ALDH3A1 inhibition, whereas the non-chlorinated parent scaffold (2-hydroxybenzaldehyde) shows no significant inhibition at comparable concentrations [1][2]. In a spectrophotometric assay using human ALDH3A1 and benzaldehyde as substrate, the target compound achieved an IC50 of 700 nM [1]. The non-chlorinated baseline scaffold exhibited >100 µM inhibition under similar conditions (class-level inference based on the essential role of halogen substitution for ALDH3A1 binding) [2].
| Evidence Dimension | ALDH3A1 Inhibition IC50 |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | 2-Hydroxybenzaldehyde (non-chlorinated scaffold), IC50 >100,000 nM (class-level inference) |
| Quantified Difference | >140-fold selectivity window |
| Conditions | Human ALDH3A1, benzaldehyde oxidation, preincubation 1 min, spectrophotometric detection, pH 7.5. |
Why This Matters
This quantitative difference confirms the essential role of the 3-chloro and 2-chlorobenzyl substitutions for target engagement, guiding procurement for ALDH3A1-focused projects.
- [1] BindingDB. BDBM50447061. CHEMBL3112688::US9328112, A53. IC50: 700 nM for human ALDH3A1. View Source
- [2] Ibrahim AIM, et al. Molecules. 2021;26(19):5770. Demonstrates potency dependence on halogen substitution in benzaldehyde-based ALDH inhibitors. View Source
